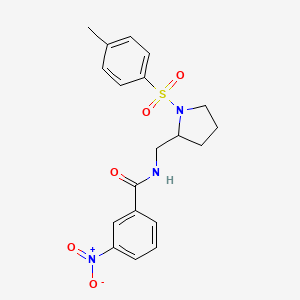
3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a complex organic compound that features a nitro group, a tosyl-protected pyrrolidine, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
化学反応の分析
Types of Reactions
3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The tosyl group can be substituted with other functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often used.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are employed.
Major Products
Reduction: Produces the corresponding amine derivative.
Substitution: Yields various substituted derivatives depending on the reagent used.
Hydrolysis: Results in the formation of the corresponding carboxylic acid and amine.
科学的研究の応用
3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or pathways. The nitro group and the tosyl-protected pyrrolidine are likely key functional groups involved in its activity .
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)benzamides: These compounds share the benzamide moiety but differ in the substituents on the aromatic ring.
Pyrrolidine derivatives: Compounds like N-tosylpyrrolidine share the pyrrolidine core but differ in the functional groups attached.
Uniqueness
生物活性
3-Nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a complex organic compound characterized by the presence of a nitro group, a tosyl-protected pyrrolidine, and a benzamide moiety. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and unique structural features.
Chemical Structure
The compound can be described by the following chemical structure:
- IUPAC Name : N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-3-nitrobenzamide
- Molecular Formula : C19H21N3O5S
- CAS Number : 896272-45-0
The specific biological targets and mechanisms of action for this compound remain largely unidentified. However, as a derivative of benzamides, it is hypothesized to interact with biological systems through mechanisms typical of benzamide compounds, such as:
- Direct Binding : Potentially binding to specific receptors or enzymes.
- Inhibition : Acting as an inhibitor in biochemical pathways.
- Modulation : Modulating the activity of various proteins or pathways.
Biochemical Pathways
Due to the lack of specific data regarding its targets, it is challenging to detail the affected biochemical pathways. Nevertheless, benzamides are known to participate in diverse biological activities, influencing pathways related to:
- Cell signaling
- Enzyme inhibition
- Neurotransmitter modulation
Pharmacological Potential
Research into the pharmacological potential of this compound suggests it may serve as a pharmacophore in drug design. Its unique structure could allow for interactions with various biological targets, making it a candidate for further investigation.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with similar compounds can be informative.
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| N-(pyridin-2-yl)benzamides | Antitumor | Benzamide moiety with pyridine |
| N-tosylpyrrolidine derivatives | Neuroprotective | Pyrrolidine core with tosyl protection |
| 4-Methyl-N-benzoyl benzamide | Antimicrobial | Benzamide with methyl substitution |
Synthesis and Preparation Methods
The synthesis of this compound typically involves multiple synthetic steps. The reaction conditions often utilize solvents like dichloromethane and catalysts such as palladium complexes. The preparation methods can vary significantly based on the desired yield and purity.
Synthetic Routes
Key steps in the synthesis may include:
- Formation of the Tosyl-Pyrrolidine Intermediate : This involves protecting the pyrrolidine ring with a tosyl group.
- Nitration Reaction : Introducing the nitro group at the appropriate position on the benzene ring.
- Coupling Reaction : Combining the tosyl-protected pyrrolidine with the nitro-substituted benzamide.
特性
IUPAC Name |
N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-14-7-9-18(10-8-14)28(26,27)21-11-3-6-17(21)13-20-19(23)15-4-2-5-16(12-15)22(24)25/h2,4-5,7-10,12,17H,3,6,11,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPHMLNUFGCXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














